molecular formula C10H14N2O3 B2397879 Benzyl N-amino-N-(2-hydroxyethyl)carbamate CAS No. 316802-29-6

Benzyl N-amino-N-(2-hydroxyethyl)carbamate

Cat. No.: B2397879
CAS No.: 316802-29-6
M. Wt: 210.233
InChI Key: DGXHRHBMUPVGMM-UHFFFAOYSA-N
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Description

“Benzyl N-amino-N-(2-hydroxyethyl)carbamate” is a chemical compound. It is also known as N-(Benzyloxycarbonyl)ethanolamine . It is used as an intermediate in the preparation of alkynylaryladenines as A2A adenosine receptor agonists and effects on hepatic glucose production . It is also used in the synthesis of functionalized N-arylaminoethyl amides as noncovalent inhibitors of cathepsin S .


Synthesis Analysis

The synthesis of “this compound” involves the use of carbamates as protecting groups for amines . Two popular carbamate protecting groups are Boc (t-Butyloxycarbonyl) and CBz (carboxybenzyl). These groups can be installed and removed under relatively mild conditions .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H13NO3 . The molecular weight is 195.22 .


Chemical Reactions Analysis

“this compound” is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .


Physical and Chemical Properties Analysis

“this compound” is a white powder . It has a melting point of 58-60 °C and a boiling point of 215 °C/15 mmHg . It is soluble in water or 1% acetic acid .

Scientific Research Applications

Synthesis and Protection Strategies

Benzyl N-amino-N-(2-hydroxyethyl)carbamate's applications in scientific research primarily revolve around its utility in synthetic organic chemistry, particularly in the protection and selective deprotection of functional groups. The compound's role in orthogonal protection strategies is highlighted by Ramesh, Bhat, and Chandrasekaran (2005), who explored the selective deblocking of propargyl carbonates in the presence of propargyl carbamates. This work underlines the compound's effectiveness in protecting hydroxyl and amino functionalities, offering a new strategy where these groups can be protected simultaneously and selectively deprotected when necessary, exemplifying its significance in complex synthetic pathways R. Ramesh, Ramakrishna G. Bhat, & S. Chandrasekaran, 2005.

Catalytic Applications

Zhang et al. (2006) showcased the compound's utility in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, which tolerated various substitutions and was effective for piperidine derivatives formation. This research emphasizes the compound's versatility in facilitating the synthesis of complex nitrogen-containing heterocycles, a crucial aspect in the development of pharmaceuticals and materials science Zhibin Zhang, Cong Liu, R. Kinder, Xiaoqing Han, Hua Qian, & R. Widenhoefer, 2006.

Synthesis of Amino Alcohols and Amino Sugars

Knapp et al. (1990) described the use of alcohol-derived benzoylcarbamates for synthesizing amino alcohols and amino sugars, showcasing the compound's pivotal role in the formation of biologically relevant structures. This method allows for the intramolecular delivery of an amino nitrogen to electrophilic centers, demonstrating the compound's utility in constructing amino-functionalized molecules, vital in drug development and biochemical studies S. Knapp, P. Kukkola, Sanjay K. Sharma, T. G. Dhar, & Andrew B. J. Naughton, 1990.

Antitubercular Activity

Cheng et al. (2019) explored the antitubercular potential of this compound derivatives, identifying compounds with good inhibitory activity against various M. tuberculosis strains. This study highlights the compound's application in medicinal chemistry, particularly in the development of new antitubercular agents Yaping Cheng, Zhi-yong Liu, Hua-ju Liang, Cuiting Fang, Niu-Niu Zhang, Tianyu Zhang, & M. Yan, 2019.

Safety and Hazards

“Benzyl N-amino-N-(2-hydroxyethyl)carbamate” is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

The compound is soluble in water or 1% acetic acid , which suggests it could be well-absorbed in the body, but without specific ADME (Absorption, Distribution, Metabolism, and Excretion) studies, it’s hard to predict its bioavailability.

As for the environmental factors, the stability of this compound could be influenced by factors such as temperature, pH, and the presence of other chemicals. It’s recommended to store the compound at 0-5°C .

Properties

IUPAC Name

benzyl N-amino-N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c11-12(6-7-13)10(14)15-8-9-4-2-1-3-5-9/h1-5,13H,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXHRHBMUPVGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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